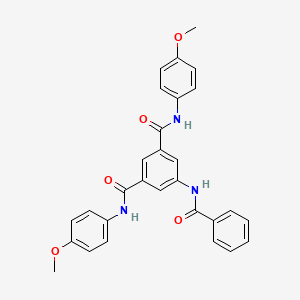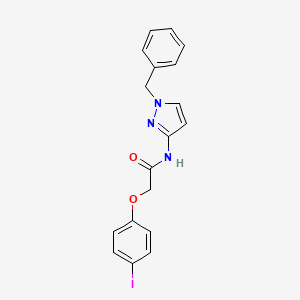
5-(benzoylamino)-N,N'-bis(4-methoxyphenyl)isophthalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(benzoylamino)-N,N'-bis(4-methoxyphenyl)isophthalamide, also known as BBMI, is a novel compound that has recently gained attention in the scientific community due to its potential applications in various fields. BBMI is a small molecule that belongs to the class of isophthalic acid derivatives, which are known for their diverse biological activities.
Wirkmechanismus
The exact mechanism of action of 5-(benzoylamino)-N,N'-bis(4-methoxyphenyl)isophthalamide is not yet fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes and proteins that are involved in cell growth and proliferation. This compound has also been shown to induce apoptosis, which is a process of programmed cell death that is essential for the maintenance of tissue homeostasis.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been shown to have antifungal and antibacterial properties. In vivo studies have shown that this compound has a low toxicity profile and does not cause any significant adverse effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-(benzoylamino)-N,N'-bis(4-methoxyphenyl)isophthalamide is its low toxicity profile, which makes it a promising candidate for further investigation as a potential therapeutic agent. However, one of the limitations of this compound is that its mechanism of action is not yet fully understood, which makes it difficult to optimize its efficacy.
Zukünftige Richtungen
There are several future directions for the investigation of 5-(benzoylamino)-N,N'-bis(4-methoxyphenyl)isophthalamide. One of the main directions is to further investigate its potential as a therapeutic agent for various diseases, including cancer, fungal infections, and bacterial infections. Another direction is to investigate the structure-activity relationship of this compound to optimize its efficacy and selectivity. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential targets in cells.
Conclusion:
In conclusion, this compound is a novel compound that has shown promising results as a potential therapeutic agent for various diseases. Its low toxicity profile and diverse biological activities make it a promising candidate for further investigation. However, further studies are needed to optimize its efficacy and selectivity and to elucidate its exact mechanism of action.
Synthesemethoden
The synthesis of 5-(benzoylamino)-N,N'-bis(4-methoxyphenyl)isophthalamide involves the reaction of 5-amino-isophthalic acid with benzoyl chloride and 4-methoxyaniline in the presence of a catalyst. The reaction proceeds through an amide bond formation mechanism, and the final product is obtained after purification and characterization using various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
5-(benzoylamino)-N,N'-bis(4-methoxyphenyl)isophthalamide has been investigated for its potential use in various scientific fields. In the field of medicinal chemistry, this compound has shown promising results as a potential anticancer agent. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been investigated for its potential use as an antifungal and antibacterial agent.
Eigenschaften
IUPAC Name |
5-benzamido-1-N,3-N-bis(4-methoxyphenyl)benzene-1,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25N3O5/c1-36-25-12-8-22(9-13-25)30-28(34)20-16-21(29(35)31-23-10-14-26(37-2)15-11-23)18-24(17-20)32-27(33)19-6-4-3-5-7-19/h3-18H,1-2H3,(H,30,34)(H,31,35)(H,32,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRVALHCXOIYOPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC(=CC(=C2)NC(=O)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-(3-pyridinyl)propanamide](/img/structure/B6032298.png)
![N-[1-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-1H-indole-5-carboxamide](/img/structure/B6032305.png)
![1-(2,4-dichlorophenyl)-5-{[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6032310.png)
![ethyl 2-{[3-(2-thienyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6032315.png)
![N-(6-{[(4-methylphenyl)thio]methyl}-4-oxo-1,4-dihydro-2-pyrimidinyl)-N''-1-naphthylguanidine](/img/structure/B6032337.png)
![1-benzyl-4-{[5-(4-nitrophenyl)-2-furyl]methyl}piperazine](/img/structure/B6032345.png)

![2-chlorobenzaldehyde [5-(3-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6032359.png)
![3-[2-[(4-bromophenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B6032371.png)
![7-(4-fluorobenzyl)-2-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6032379.png)
![2-methyl-N-{1-[1-(tetrahydro-2-furanylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B6032393.png)
![3-[2-(3,4-dimethoxyphenyl)ethyl]-1,2,3,4-tetrahydro-5H-thiochromeno[2,3-d]pyrimidin-5-one hydrochloride](/img/structure/B6032397.png)
![2-(4-{[({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]methyl}phenoxy)ethanol](/img/structure/B6032407.png)
